Lyoniresinol

描述

Lyoniresinol is a lignan compound isolated from various plant species and is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial properties, and its role in imparting gustatory effects in wines and spirits. The compound has two enantiomers, (+)-lyoniresinol and (-)-lyoniresinol, with distinct taste properties: the former being bitter and the latter tasteless (Luong, Pilkington, & Barker, 2022).

Synthesis Analysis

The first total asymmetric synthesis of (+)- and (-)-lyoniresinol and their deuterated analogues has been achieved, confirming their structure and stereochemistry. This synthesis provides a basis for future quantitation methods in lyoniresinol analysis (Luong et al., 2022). Another synthesis approach for (+)-lyoniresinol dimethyl ether involves asymmetric photocyclization of dibenzylidenesuccinate, showcasing the compound's efficient production methods (Assoumatine et al., 2004).

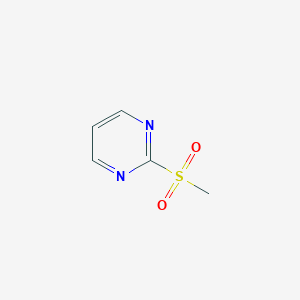

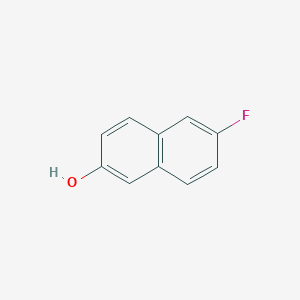

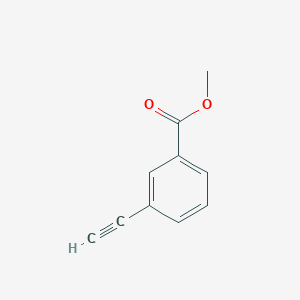

Molecular Structure Analysis

Investigations into the stereochemistry and biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica have elucidated the compound's stereochemical composition and biosynthetic pathway. This includes the isolation and stereochemical determination of lyoniresinol and its biosynthetic intermediates, highlighting the compound's complex molecular structure (Rahman et al., 2007).

Chemical Reactions and Properties

Lyoniresinol exhibits potent antimicrobial activity against antibiotic-resistant bacterial strains and human pathogenic fungi, indicating its significant chemical reactivity and potential as a lead compound for developing new antibiotic agents (Lee, Jung, & Woo, 2005).

Physical Properties Analysis

The influence of stereochemistry on the taste properties of lyoniresinol stereoisomers has been studied, with findings suggesting that one enantiomer is strongly bitter, another tasteless, and a diastereoisomer slightly sweet. This research underscores the impact of lyoniresinol's physical properties, particularly stereochemistry, on wine taste (Cretin et al., 2015).

Chemical Properties Analysis

Lyoniresinol's inhibitory effect on melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation illustrates the compound's chemical properties related to biological functions. This mechanism underlies its potential use in dermatologic applications as a skin lightening agent (Liu, Sui, Li, & Li, 2012).

科学研究应用

不对称合成和立体化学应用:Lyoniresinol及其衍生物以其抗癌、抗炎和抗菌特性而闻名,也被发现存在于葡萄酒和烈酒中,影响口感。已成功实现Lyoniresinol对映体(+)-1和(-)-2以及它们的氘代物的总不对称合成。这种合成对于将来在Lyoniresinol定量方法的稳定同位素稀释分析中的应用至关重要(Luong, Pilkington, & Barker, 2022)。

抑制黑色素生成活性:Lyoniresinol在小鼠B16F10黑色素瘤细胞中表现出强烈的抗黑色素生成活性,表明在皮肤美白剂方面具有潜在用途。它通过下调微小眼相关转录因子(MITF)和酪氨酸酶蛋白水平来发挥作用,表明了一种新的黑色素生物合成抑制机制(Liu, Sui, Li, & Li, 2012)。

抗菌特性:从枸杞根皮中分离出的(+)-Lyoniresinol-3α-O-β-d-葡萄糖苷对抗生素耐药菌株如甲氧西林耐药金黄色葡萄球菌(MRSA)和致病真菌表现出强大的抗菌活性,而不会导致人类红细胞溶血。这种化合物可能成为开发新抗生素药物的引导物(Lee, Jung, & Woo, 2005)。

葡萄酒口感影响:Lyoniresinol的立体化学结构显著影响葡萄酒的口感,其中一个对显苦味,另一个则无味。这项研究强调了立体化学在葡萄酒味觉特性中的重要性(Cretin et al., 2015)。

抗滴虫活性:从Maytenus phyllanthoides中分离出的(+)-Lyoniresinol显示出抗滴虫活性,表明对滴虫阴道炎感染的潜在治疗应用(Moo-Puc et al., 2014)。

传统药物中的生物转化:通过使用Woodfordia fruticosa花进行生物转化获得的Lyoniresinol的裸酚形式与植物雌激素类似。这一发现对涉及Saraca asoca的传统疗法具有重要意义,突显了Lyoniresinol在妇科疾病中的作用(Mishra & Aeri, 2016)。

未来方向

属性

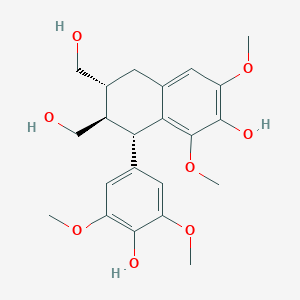

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Lyoniresinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)